4-nitro-1-sodio-1H-imidazole

Description

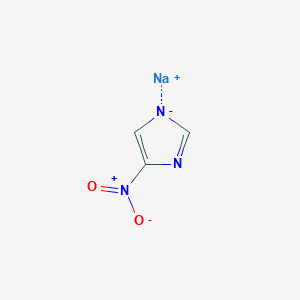

4-Nitro-1-sodio-1H-imidazole is a sodium-substituted nitroimidazole derivative characterized by a nitro group at the 4-position of the imidazole ring and a sodium ion at the 1-position. Nitroimidazoles are renowned for their biological and material applications, including antimicrobial activity and use in high-energy materials . The sodium substituent likely enhances solubility and reactivity, making this compound a candidate for specialized synthetic or pharmaceutical applications.

Properties

IUPAC Name |

sodium;4-nitroimidazol-1-ide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N3O2.Na/c7-6(8)3-1-4-2-5-3;/h1-2H;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTRLBKYKITKPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C[N-]1)[N+](=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N3NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of Imidazole

The foundational step involves introducing a nitro group at the 4-position of the imidazole ring. While the provided sources focus on halogenation, analogous principles apply to nitration. For instance, CN106674121A demonstrates halogenation under alkaline conditions using potassium hydroxide. Adapting this framework, nitration can be achieved via mixed acid (H₂SO₄/HNO₃) at controlled temperatures (0–5°C) to minimize decomposition. The reaction proceeds as:

Key parameters include:

Sodium Salt Formation

The nitroimidazole product is neutralized with a sodium base to form the sodium salt. CN110938036A highlights post-reaction pH adjustment to 7–9 using concentrated HCl, which can be adapted for salt formation. Adding sodium hydroxide (NaOH) to 4-nitro-1H-imidazole in aqueous medium deprotonates the NH group, yielding the sodium salt:

Optimization considerations :

Alkaline Nitration Method

Inspired by halogenation protocols in CN106674121A , this method performs nitration under alkaline conditions to directly generate the sodium salt. Sodium nitrate (NaNO₃) replaces HNO₃, with KOH maintaining pH >10:

Advantages :

Limitations :

Industrial-Scale Production

Solvent Recycling

Both CN106674121A and CN110938036A emphasize solvent recovery for cost-effectiveness. For example, filtrates from nitration or salt formation are reused in subsequent batches, reducing wastewater by >90%.

Continuous Flow Reactors

Adopting continuous flow systems enhances reproducibility and safety. A typical setup includes:

-

Nitration module : Jacketed reactor for temperature control.

-

Neutralization module : In-line pH sensors for automated NaOH addition.

-

Crystallization unit : Anti-solvent injection for product isolation.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Environmental Impact |

|---|---|---|---|---|

| Direct Nitration + NaOH | 70–80% | 98–99% | High | Moderate (acid waste) |

| Alkaline Nitration | 65–75% | 95–97% | Moderate | Low (solvent recycling) |

| Continuous Flow | 75–85% | 99%+ | High | Very Low |

Key findings :

Chemical Reactions Analysis

Types of Reactions

4-nitro-1-sodio-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The sodium ion can be replaced by other cations through ion-exchange reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Ion-exchange reactions can be carried out using various salts in aqueous or organic solvents.

Major Products Formed

Oxidation: Formation of nitrosoimidazole or other oxidized derivatives.

Reduction: Formation of 4-amino-1-sodio-1H-imidazole.

Substitution: Formation of imidazole derivatives with different cations.

Scientific Research Applications

4-nitro-1-sodio-1H-imidazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of materials with specific properties, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of 4-nitro-1-sodio-1H-imidazole involves its interaction with molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs of 4-nitro-1-sodio-1H-imidazole include:

Physicochemical Properties

- Melting Points : Substituted nitroimidazoles exhibit melting points ranging from 106°C (e.g., ethyl 4-(4-bromophenyl)-1-methyl-2-phenyl-1H-imidazole-5-carboxylate) to 363–366 K (2-chloro-4-nitro-1H-imidazole) . The sodium substituent in this compound may lower melting points due to ionic character.

- Solubility : Sodium derivatives are typically more water-soluble than halogenated or alkylated analogs, enhancing their utility in aqueous reactions .

Crystal and Molecular Interactions

- Hydrogen Bonding : 2-Chloro-4-nitro-1H-imidazole forms dimers via C–H⋯O bonds and stabilizes via Cl⋯O interactions .

- π–π Stacking : Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate exhibits π–π interactions between imidazole rings (centroid distance: 4.66 Å) . The sodium ion in this compound may disrupt such interactions, altering crystal packing.

Q & A

Q. What are the optimal synthetic routes for 4-nitro-1-sodio-1H-imidazole, and how can regioselectivity be ensured?

Methodological Answer: The synthesis of 4-nitroimidazole derivatives typically involves nitration of the imidazole core. A regiospecific approach using nitronium tetrafluoroborate (NO₂BF₄) in nitromethane at room temperature yields 4-nitro isomers with high regioselectivity (62–93% yield) . Key steps include:

Substrate Preparation : Start with 2-chloroimidazole or similar precursors.

Nitration : Use NO₂BF₄ as the nitrating agent to direct nitro-group addition to the 4-position.

Workup : Neutralize with aqueous sodium bicarbonate and purify via column chromatography (e.g., 10% ethyl acetate in hexane) .

Critical Factors :

- Solvent Choice : Polar aprotic solvents (e.g., nitromethane) enhance reaction efficiency.

- Temperature : Room temperature minimizes side reactions.

Q. How can the crystal structure of this compound derivatives be resolved?

Methodological Answer: X-ray crystallography is the gold standard. For example, the structure of 2-chloro-4-nitro-1H-imidazole was determined using SHELXL (SHELX suite) :

Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) at 100 K.

Refinement : Apply full-matrix least-squares methods to refine atomic positions.

Hydrogen Bond Analysis : Identify motifs like R₂²(10) rings formed by C–H⋯O interactions .

Key Observations :

- Planarity of the imidazole ring (max. deviation: 0.003 Å).

- Intermolecular Cl⋯O interactions stabilize the lattice (3.14–3.15 Å) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reaction pathways for 4-nitroimidazoles?

Methodological Answer: DFT calculations (e.g., B3LYP functional) model electronic structures and thermodynamics:

Geometry Optimization : Use gradient-corrected exchange-correlation functionals .

Thermochemical Accuracy : Validate against experimental atomization energies (avg. deviation: 2.4 kcal/mol) .

Reactivity Insights : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nitro-group reactivity in electrophilic substitutions .

Example : The Colle-Salvetti correlation-energy formula (local kinetic-energy density) improves accuracy for nitroaromatic systems .

Q. How do intermolecular interactions influence the stability and supramolecular assembly of 4-nitroimidazoles?

Methodological Answer: Graph set analysis (Bernstein et al.) quantifies hydrogen-bonding networks:

Identify Motifs : For 2-chloro-4-nitro-1H-imidazole, C–H⋯O bonds form R₂²(10) rings, while N–H⋯N bonds extend into 2D arrays .

Stabilization Metrics : Measure distances (e.g., Cl⋯O < sum of van der Waals radii) and angles.

Supramolecular Design : Use Etter’s rules to engineer cocrystals with tailored properties (e.g., enhanced solubility) .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) for nitroimidazoles be resolved?

Methodological Answer:

Cross-Validation : Compare experimental NMR (¹H/¹³C) with computed chemical shifts (GIAO-DFT). For example, 4-formylimidazoles show distinct aldehyde proton shifts (δ ~9.8–10.2 ppm) .

Crystallographic Correlation : Resolve ambiguities (e.g., tautomerism) using X-ray-derived bond lengths .

Dynamic Effects : Variable-temperature NMR detects conformational exchange in solution .

Q. What strategies optimize the synthesis of 4-nitroimidazole derivatives under environmentally friendly conditions?

Methodological Answer:

Catalyst Selection : Raney nickel or NaOH in ethanol reduces waste in one-pot syntheses .

Solvent-Free Routes : Mechanochemical grinding (e.g., ball-milling) avoids volatile solvents.

Green Metrics : Calculate E-factors; reported yields for 4-formylimidazoles reach 78% with minimal byproducts .

Q. How can 4-nitroimidazoles be evaluated for biological activity (e.g., antimicrobial)?

Methodological Answer:

Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., fungal CYP51). For example, triazole-acetamide derivatives show binding energies < −8 kcal/mol .

Spectroscopic Probes : Fluorescence quenching assays (e.g., with BSA) quantify protein binding .

In Vitro Assays : MIC tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.